5,6,8-Trichloroquinolin-4-ol
Description
5,6,8-Trichloroquinolin-4-ol (molecular formula: C₉H₄Cl₃NO, molecular weight: 262.5 g/mol) is a halogenated quinoline derivative featuring chlorine substituents at positions 5, 6, and 8 of the quinoline backbone and a hydroxyl group at position 4. Chlorinated quinolines are of particular interest due to their enhanced stability, lipophilicity, and interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C9H4Cl3NO |
|---|---|
Molecular Weight |
248.5 g/mol |
IUPAC Name |
5,6,8-trichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14) |
InChI Key |
RLUVCBKFEQSDBV-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positions and Functional Groups
Physicochemical and Pharmacological Implications
- Electronic Effects : Chlorine atoms are electron-withdrawing, which may stabilize the hydroxyl group at position 4, affecting acidity (pKa) and metal-binding capacity .
- Biological Activity: While specific data are lacking, and suggest that substituent positioning (e.g., CF₃ at position 2 or methyl at position 8) influences receptor affinity and metabolic stability. For instance, trifluoromethyl groups are known to resist oxidative degradation .
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